Carbamic acid, butyl-, butyl ester

Description

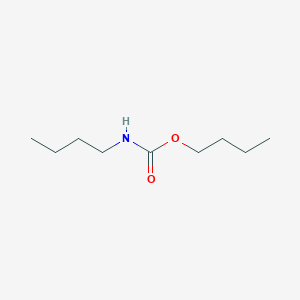

Structure

3D Structure

Properties

CAS No. |

13105-52-7 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

butyl N-butylcarbamate |

InChI |

InChI=1S/C9H19NO2/c1-3-5-7-10-9(11)12-8-6-4-2/h3-8H2,1-2H3,(H,10,11) |

InChI Key |

MVNKBMJGPYEMDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCCCC |

Origin of Product |

United States |

Chemical Identity of Carbamic Acid, Butyl , Butyl Ester

The chemical compound "Carbamic acid, butyl-, butyl ester" is a specific carbamate (B1207046) ester featuring butyl groups on both the nitrogen and the ester oxygen.

| Identifier | Value |

| IUPAC Name | butyl N-butylcarbamate |

| CAS Registry Number | 6222-54-4 |

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol |

| Canonical SMILES | CCCCNC(=O)OCCCC |

| InChI | InChI=1S/C9H19NO2/c1-3-5-7-10-9(11)12-8-6-4-2/h3-8H2,1-2H3,(H,10,11) |

Data sourced from PubChem CID 10374900 nih.gov

Physical and Chemical Properties

The physical and chemical properties of "Carbamic acid, butyl-, butyl ester" are influenced by its molecular structure, particularly the presence of the two butyl groups and the carbamate (B1207046) linkage.

| Property | Value/Description |

| Appearance | Expected to be a liquid or low-melting solid at room temperature, typical for carbamates of this molecular weight. noaa.gov |

| Boiling Point | High boiling point, characteristic of carbamates. noaa.gov |

| Solubility | Likely to have low solubility in water and good solubility in organic solvents. |

| Stability | Generally stable but can undergo hydrolysis under acidic or basic conditions. nih.gov |

Synthesis and Manufacturing Processes

The synthesis of "Carbamic acid, butyl-, butyl ester" can be achieved through several general methods for carbamate (B1207046) formation. A common route involves the reaction of an appropriate isocyanate with an alcohol. wikipedia.orgwikipedia.org In this specific case, the reaction would be between butyl isocyanate and n-butanol.

Another synthetic pathway is the reaction of a carbamoyl (B1232498) chloride with an alcohol. wikipedia.org For this compound, butylcarbamoyl chloride would be reacted with n-butanol. Transesterification of a simpler carbamate with n-butanol in the presence of a suitable catalyst is also a potential method. orgsyn.org Industrial manufacturing processes would focus on optimizing yield and purity while considering economic and environmental factors.

Chemical Reactions and Reactivity Patterns

"Carbamic acid, butyl-, butyl ester" exhibits reactivity characteristic of the carbamate (B1207046) functional group. A primary reaction is hydrolysis, which can occur under both acidic and basic conditions to yield butylamine, butanol, and carbon dioxide. nih.gov The stability of the carbamate bond is generally greater than that of a simple ester bond. wikipedia.org The compound is incompatible with strong acids, strong bases, and strong oxidizing agents. noaa.gov Reaction with strong reducing agents could also lead to decomposition. noaa.gov

Industrial and Commercial Applications

While specific industrial applications for "Carbamic acid, butyl-, butyl ester" are not extensively documented in publicly available literature, carbamates as a class have a broad range of uses. They are widely employed as pesticides, including insecticides, fungicides, and herbicides. nih.govwikipedia.org Additionally, they serve as intermediates in the production of pharmaceuticals and as components in the formulation of paints and plastics. nih.gov Given its structure, "Carbamic acid, butyl-, butyl ester" could potentially find use as a plasticizer, a solvent, or an intermediate in the synthesis of more complex molecules.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of "Carbamic acid, butyl-, butyl ester."

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carbamate (B1207046) group. An N-H stretching vibration would be observed around 3300 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show characteristic signals for the two butyl groups. The protons on the carbons adjacent to the nitrogen and oxygen atoms would appear at distinct chemical shifts. ¹³C NMR would show a resonance for the carbonyl carbon in the range of 150-160 ppm. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-O and C-N bonds of the carbamate group, as well as fragmentation of the butyl chains. |

Analytical Methods

The detection and quantification of carbamates like "Carbamic acid, butyl-, butyl ester" are typically performed using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS), are powerful methods for the analysis of carbamates in various matrices. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound. Sample preparation for analysis may involve solvent extraction followed by a clean-up step to remove interfering substances. nih.gov Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), can also be developed for the rapid screening of specific carbamates. nih.gov

Q & A

Q. What are the standard laboratory synthesis methods for Carbamic acid, butyl ester?

Carbamic acid, butyl ester can be synthesized via the reaction of urea with n-butanol under controlled conditions. A validated protocol involves refluxing urea and n-butanol in the presence of a catalyst (e.g., sulfuric acid) to facilitate esterification. Key parameters include maintaining anhydrous conditions and optimizing reaction time (typically 4–6 hours) to achieve yields of ~70–80% . Purification often involves fractional distillation or recrystallization from non-polar solvents.

Q. What analytical techniques are recommended for characterizing Carbamic acid, butyl ester?

- Mass Spectrometry (MS): Electron ionization MS (EI-MS) provides fragmentation patterns for structural confirmation. NIST reference data (e.g., m/z peaks at 146 [M+]) are critical for validation .

- Gas Chromatography-MS (GC-MS): Used for purity assessment and identification in complex matrices (e.g., plant extracts), with retention indices cross-referenced against libraries .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve ester carbonyl signals (~160–170 ppm) and butyl chain protons (δ 0.9–1.6 ppm) .

Q. What in vitro models assess the genotoxic potential of Carbamic acid, butyl ester?

The Salmonella/microsome Ames test (TA98, TA100 strains) and E. coli reverse mutation assays are standard. Studies show no mutagenicity in Ames tests (± metabolic activation), but weakly positive results in E. coli streptomycin reversion assays. In vivo DNA binding studies in mice detected transient hepatic DNA adducts, but no conclusive genotoxicity .

Q. How does Carbamic acid, butyl ester compare to its ethyl ester counterpart in carcinogenicity?

Unlike carbamic acid ethyl ester (urethane), which forms mutagenic vinyl epoxides, the butyl ester lacks analogous metabolic activation pathways. Rodent studies show no increased tumor incidence with butyl ester, even at high doses (500 mg/kg), whereas ethyl ester is classified as a human carcinogen .

Advanced Research Questions

Q. How can reaction parameters be optimized for high-purity synthesis of Carbamic acid, butyl ester?

Advanced optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis removal.

- Inert Atmosphere: Nitrogen purging minimizes oxidation byproducts .

- Catalyst Screening: Heterogeneous catalysts (e.g., zeolites) improve yield (up to 90%) and reduce purification steps . Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes esterification |

| n-Butanol:Molar Ratio | 3:1 | Reduces urea residue |

| Reaction Time | 5–6 hours | Balances conversion vs. degradation |

Q. How do structural modifications in carbamate esters influence biological activity?

Substituent length and polarity dictate metabolic stability and target interactions:

- Butyl vs. Ethyl Esters: Longer alkyl chains (butyl) reduce aqueous solubility but enhance lipid membrane permeability.

- Functional Groups: Hydroxyl or sulfonyl groups (e.g., in propenyl esters) increase reactivity, enabling HDAC inhibition or enzyme targeting . Table 2: Comparative Biological Activity of Carbamates

| Compound | Bioactivity | Metabolic Pathway |

|---|---|---|

| Butyl ester | Low genotoxicity | Hepatic glucuronidation |

| Ethyl ester (urethane) | Carcinogenic | Epoxide formation |

| Propenyl ester | HDAC inhibition | Oxidative metabolism |

Q. What computational approaches predict interactions of Carbamic acid esters with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities. For example, butyl ester derivatives show moderate binding to SARS-CoV-2 Mpro (ΔG = -7.2 kcal/mol) due to hydrophobic interactions with catalytic dyad residues . ADME predictions (SwissADME) highlight logP (~2.1) and moderate BBB permeability, guiding drug design.

Q. How can conflicting genotoxicity data for Carbamic acid, butyl ester be resolved?

Discrepancies in E. coli assays (weak positive vs. negative) require:

- Replication: Standardized OECD TG 471-compliant protocols with ≥3 biological replicates.

- Additional Endpoints: Comet assay (DNA strand breaks) and micronucleus tests in mammalian cells .

- Metabolite Profiling: LC-MS/MS to detect reactive intermediates (e.g., N-hydroxy metabolites) linked to DNA adducts .

Methodological Notes

- Toxicology Studies: Prioritize OECD guidelines for in vivo assays (e.g., OECD 451 for carcinogenicity).

- Synthetic Protocols: Document reaction conditions rigorously to ensure reproducibility per BJOC standards .

- Data Interpretation: Cross-validate spectral data with NIST libraries and controlled reference samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.